molecular formula C14H11ClN2O B3287821 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile CAS No. 848134-22-5

3-(4-Amino-2-chlorophenoxymethyl)benzonitrile

Cat. No. B3287821
M. Wt: 258.7 g/mol
InChI Key: BSGKTALOSUPRCT-UHFFFAOYSA-N
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Description

3-(4-Amino-2-chlorophenoxymethyl)benzonitrile, commonly known as PACPB, is a chemical compound that has attracted extensive scientific research interest due to its potential applications in various fields of research and industry. It has a CAS Number of 848134-22-5 and a molecular weight of 258.71 .


Molecular Structure Analysis

The molecular formula of PACPB is C14H11ClN2O . The InChI code for this compound is 1S/C14H11ClN2O/c15-13-7-12 (17)4-5-14 (13)18-9-11-3-1-2-10 (6-11)8-16/h1-7H,9,17H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

PACPB is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current search results.

Safety And Hazards

While specific safety and hazard information for PACPB is not available in the current search results, general precautions should be taken while handling it. This includes avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

properties

IUPAC Name

3-[(4-amino-2-chlorophenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-7-12(17)4-5-14(13)18-9-11-3-1-2-10(6-11)8-16/h1-7H,9,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGKTALOSUPRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-2-chlorophenoxymethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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